
1-(2-Methylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)ethanone is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This compound is also known as Methyl-Ketamine or Methoxetamine (MXE) and belongs to the arylcyclohexylamine class of dissociative anesthetics. The compound has been studied for its potential use in the treatment of depression, anxiety, and chronic pain.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Methylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)ethanone is not fully understood. However, it is believed to act as an N-methyl-D-aspartate (NMDA) receptor antagonist, which leads to the inhibition of glutamate neurotransmission. This inhibition results in the dissociative and anesthetic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include dissociation, anesthesia, and analgesia. The compound has also been shown to have antidepressant and anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Methylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)ethanone in lab experiments include its potential therapeutic properties, its ability to induce dissociation and anesthesia, and its relatively low toxicity. However, the limitations of using this compound include the lack of knowledge about its long-term effects, potential side effects, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research of 1-(2-Methylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)ethanone. These include:
1. Further studies to understand the compound's mechanism of action and its potential therapeutic properties.
2. Exploration of the compound's effects on different types of pain, including neuropathic pain.
3. Investigation of the compound's potential use in the treatment of addiction and substance abuse disorders.
4. Development of safer and more effective analogs of the compound for use in clinical settings.
5. Investigation of the compound's potential use in veterinary medicine.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic properties. The compound has been shown to have antidepressant and anxiolytic effects in animal models and has the potential to be used in the treatment of depression, anxiety, and chronic pain. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 1-(2-Methylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)ethanone involves the reaction of 4-methylpiperidine with 2-methylmorpholine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with ethyl chloroformate to obtain the final compound.
Aplicaciones Científicas De Investigación
1-(2-Methylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)ethanone has been studied for its potential therapeutic properties in various scientific research studies. The compound has been shown to have antidepressant and anxiolytic effects in animal models, which makes it a potential candidate for the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
1-(2-methylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11-3-5-14(6-4-11)10-13(16)15-7-8-17-12(2)9-15/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIPGKCYFIXKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2CCOC(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)
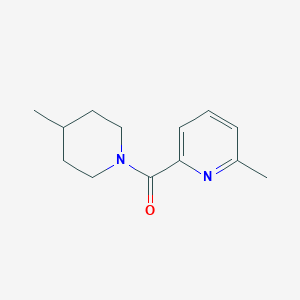
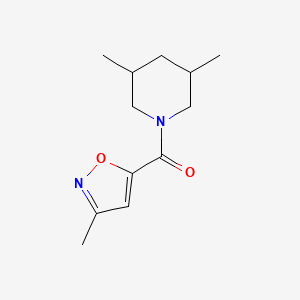
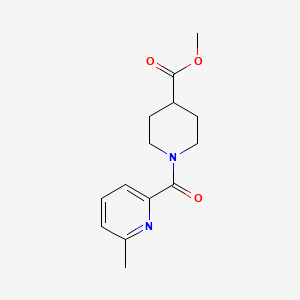
![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)


![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)
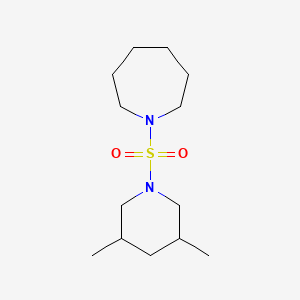
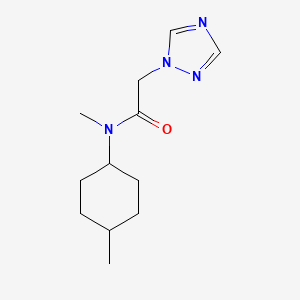
![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)
